In Vivo Metabolic Pathways of 3-(3,4-Diethoxy-phenyl)-propionic Acid: A Mechanistic Guide
Executive Summary For drug development professionals and pharmacokineticists, understanding the biotransformation of synthetic phenolic acid derivatives is critical for predicting bioavailability, half-life, and potentia...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and pharmacokineticists, understanding the biotransformation of synthetic phenolic acid derivatives is critical for predicting bioavailability, half-life, and potential drug-drug interactions (DDIs). 3-(3,4-Diethoxy-phenyl)-propionic acid (DEPPA) is a dialkylated analog of naturally occurring phenylpropionic acids. Its in vivo metabolic fate is governed by a highly predictable, sequential cascade: Phase I oxidative O-dealkylation, followed by Phase II conjugation and mitochondrial
β
-oxidation.
This whitepaper deconstructs the causality behind these metabolic shifts, providing a self-validating framework for profiling its pharmacokinetics.
Phase I Biotransformation: Cytochrome P450-Mediated O-Deethylation
The primary metabolic clearance route for DEPPA involves the removal of its sterically bulky ethoxy groups. Unlike endogenous hydroxylated compounds, the diethoxy moieties render the molecule highly lipophilic, making it a prime target for hepatic Cytochrome P450 (CYP) enzymes.
Mechanistic Causality
O-dealkylation is initiated by CYP1A2 and CYP3A4 [1]. The enzyme abstracts a hydrogen atom from the
α
-carbon of the ethoxy group, followed by oxygen rebound to form an unstable hemiacetal intermediate. This intermediate spontaneously collapses, releasing acetaldehyde and yielding a phenolic hydroxyl group.
Because DEPPA possesses two ethoxy groups (at the meta and para positions), the deethylation occurs sequentially:
Formation of Mono-ethoxy Intermediates: Steric hindrance and enzyme active-site topology typically favor the initial cleavage of the para-ethoxy group, yielding 3-(3-ethoxy-4-hydroxyphenyl)propionic acid.
Formation of the Catechol: A subsequent CYP-mediated cycle cleaves the remaining ethoxy group, generating 3-(3,4-dihydroxyphenyl)propionic acid (DHCA) , also known as dihydrocaffeic acid.
In vivo metabolic cascade of 3-(3,4-diethoxyphenyl)propionic acid.
Downstream Metabolism: Conjugation and
β
-Oxidation
Once DEPPA is completely deethylated to DHCA, it enters metabolic pathways identical to those of dietary polyphenols and gut microbial metabolites[3].
Phase II Conjugation
The newly exposed catechol hydroxyl groups are highly reactive and subject to rapid Phase II metabolism to enhance aqueous solubility for renal and biliary excretion.
Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A9, attaching a glucuronic acid moiety to the 3- or 4-hydroxyl position [2].
Sulfation: Mediated by Sulfotransferases (SULT1A1), utilizing PAPS as a cofactor to form sulfated conjugates [2].
Mitochondrial
β
-Oxidation
The aliphatic propionic acid side chain mimics endogenous fatty acids. It is activated by acyl-CoA synthetase to form a CoA thioester, which is then transported into the mitochondria. Here, it undergoes
β
-oxidation, cleaving a two-carbon unit (acetyl-CoA) to yield 3,4-dihydroxybenzoic acid (protocatechuic acid) . This benzoic acid derivative is subsequently conjugated with glycine to form hippuric acid analogs, which are excreted in the urine [3].
Quantitative Pharmacokinetic Profiling
To accurately model the clearance of DEPPA, researchers must quantify the rate of O-deethylation and the formation of downstream metabolites. Below is a summary of expected kinetic parameters based on structural analogs undergoing CYP1A2/3A4 metabolism.
Metabolic Reaction
Primary Enzyme(s)
Apparent
Km
(
μ
M)
Vmax
(pmol/min/mg)
Primary Excretion Route
O-Deethylation (1st step)
CYP1A2, CYP3A4
45.0 - 60.0
35.0 - 50.0
Hepatic (Further metabolized)
O-Deethylation (2nd step)
CYP1A2, CYP2C9
80.0 - 110.0
20.0 - 30.0
Hepatic (Further metabolized)
Glucuronidation
UGT1A1, UGT1A9
15.0 - 25.0
> 150.0
Renal / Biliary
β
-Oxidation
Acyl-CoA Synthetases
N/A (In vivo)
N/A (In vivo)
Renal (as Glycine conjugates)
Experimental Protocol: Self-Validating In Vitro Microsomal Assay
To empirically map the Phase I metabolism of DEPPA, a robust, self-validating LC-MS/MS workflow is required. This protocol ensures that observed substrate depletion is strictly enzymatic and not due to chemical instability.
Step-by-Step Methodology
1. Reagent Preparation:
Prepare a 10 mM stock solution of DEPPA in DMSO.
Thaw Human Liver Microsomes (HLM) on ice (target protein concentration: 1 mg/mL).
Prepare an NADPH regenerating system (NADP+, glucose-6-phosphate, G6P-dehydrogenase, and
MgCl2
in 100 mM potassium phosphate buffer, pH 7.4).
2. Incubation Setup (The Self-Validating Matrix):
Test Samples: HLM + DEPPA (1
μ
M) + NADPH.
Negative Control (-NADPH): HLM + DEPPA (1
μ
M) + Buffer (Validates that degradation is CYP-dependent).
Pre-incubate the mixture (excluding NADPH) at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH regenerating system.
At designated time points (0, 5, 15, 30, 45, 60 min), extract 50
μ
L aliquots.
4. Quenching and Extraction:
Immediately quench the reaction by adding 150
μ
L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or an isotopically labeled analog).
Vortex for 2 minutes, then centrifuge at 15,000
×
g for 10 minutes at 4°C to precipitate proteins.
5. LC-MS/MS Analysis:
Inject the supernatant into a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Monitor the parent mass transition for DEPPA, and the predicted transitions for the mono-ethoxy intermediate and DHCA.
Self-validating LC-MS/MS workflow for in vitro metabolic profiling.
References
Source: National Institutes of Health (NIH)
Title: Sulfated and Glucuronidated Conjugates of 3-(4-Hydroxy-3-methoxyphenyl)
Source: National Institutes of Health (NIH)
Exploratory
3-(3,4-Diethoxy-phenyl)-propionic Acid: Advanced Receptor Binding Affinity Assays and Kinetic Profiling
Executive Summary & Mechanistic Rationale The phenylpropionic acid scaffold is a highly privileged pharmacophore in modern drug discovery, most notably recognized for its role in targeting Free Fatty Acid Receptors (FFAR...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The phenylpropionic acid scaffold is a highly privileged pharmacophore in modern drug discovery, most notably recognized for its role in targeting Free Fatty Acid Receptors (FFARs), such as GPR40 (FFAR1), and various nuclear receptors[1][2]. The specific derivative, 3-(3,4-Diethoxy-phenyl)-propionic acid (3,4-DEPP) , represents a structurally optimized intermediate designed to probe these receptor pockets.
From a structure-activity relationship (SAR) perspective, the diethoxy substitutions at the 3,4-positions of the phenyl ring provide essential steric bulk and lipophilicity. This allows the molecule to deeply engage the hydrophobic sub-pockets of target receptors via
π−π
and van der Waals interactions[3]. Conversely, the propionic acid head group acts as the critical electrostatic anchor, forming salt bridges and hydrogen bonds with highly conserved arginine and tyrosine residues (e.g., Arg183, Arg258 in GPR40) within the transmembrane domain[3].
Historically, the evaluation of such ligands relied solely on equilibrium binding metrics (
Kd
,
Ki
)[4]. However, as an application scientist, I must emphasize that in vivo efficacy is often better predicted by binding kinetics—specifically the association rate (
kon
), dissociation rate (
koff
), and the resulting drug-target residence time (
τ
)[5]. This whitepaper outlines the self-validating, state-of-the-art assay methodologies required to comprehensively profile the receptor binding affinity and kinetics of 3,4-DEPP.
Experimental Workflows: The "How" and "Why"
To establish a robust pharmacological profile, we employ an orthogonal testing strategy. We utilize Radioligand Binding (RLB) to establish the gold-standard equilibrium affinity, followed by Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to resolve real-time binding kinetics without the limitations of ligand depletion or radiochemical hazards[6][7].
Purpose: To determine the equilibrium inhibition constant (
Ki
) of 3,4-DEPP against a known radiotracer.
Causality & Design: RLB remains the benchmark for affinity because it directly measures physical occupancy. We utilize isolated cell membranes rather than whole cells to eliminate confounding variables such as active transport, receptor internalization, or intracellular metabolism of the lipophilic diethoxyphenyl moiety[4][8].
Step-by-Step Methodology:
Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor (e.g., GPR40) in ice-cold harvest buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, supplemented with protease inhibitors). Centrifuge at 40,000
×
g for 30 min at 4°C.
Assay Buffer Optimization: Resuspend the membrane pellet in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2). Critical Step: Add 0.1% fatty acid-free Bovine Serum Albumin (BSA). Because 3,4-DEPP is highly lipophilic, BSA prevents non-specific binding to the plasticware, ensuring accurate free-ligand concentrations[9].
Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g.,
[3H]
-GW9508 at its
Kd
), and varying concentrations of 3,4-DEPP (
10−11
to
10−5
M). Incubate at 22°C for 120 minutes to ensure true equilibrium is reached[8].
Separation & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific radioligand adherence. Wash three times with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity via a liquid scintillation counter.
Data Validation: Calculate the
IC50
using a four-parameter logistic non-linear regression. Convert
IC50
to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[Radioligand]/Kd)
[7].
Protocol 2: TR-FRET Kinetic Binding Assay
Purpose: To extract the kinetic rate constants (
kon
,
koff
) and residence time.
Causality & Design: Traditional RLB cannot easily capture rapid kinetic events (30–50 ms for many GPCRs)[5]. TR-FRET utilizes a long-lifetime Lanthanide donor (Terbium, Tb
3+
) and a delayed measurement window (e.g., 50–100 µs delay). This temporal delay completely eliminates the short-lived background autofluorescence from the biological matrix and the compound library, yielding an exceptionally high signal-to-noise ratio[10][11].
Step-by-Step Methodology:
Receptor Engineering: Utilize cells expressing a SNAP-tagged variant of the target receptor at the N-terminus. Why: The SNAP-tag allows for covalent, site-specific labeling with a Terbium cryptate donor, ensuring the FRET signal strictly originates from the receptor of interest, bypassing tracer specificity issues[7][9].
Donor Labeling: Incubate cells with 100 nM SNAP-Lumi4-Tb for 1 hour at 37°C. Wash extensively to remove unbound donor.
Assay Assembly: In a white 384-well OptiPlate, dispense the Tb-labeled membranes in assay buffer (HBSS, 5 mM HEPES, 0.02% Pluronic F-127). Critical Step: Pluronic F-127 is used instead of high concentrations of BSA to maintain the solubility of 3,4-DEPP without quenching the FRET signal[9]. Add 400 µM GppNHp (a non-hydrolyzable GTP analog) to uncouple G-proteins, locking the receptor in a uniform affinity state[9].
Kinetic Measurement: Add a fluorescently labeled tracer (Acceptor) and varying concentrations of unlabeled 3,4-DEPP. Immediately read the plate on a PHERAstar FSX microplate reader using the TRF 337/620/665 optic module[7].
Detection Parameters: Excitation at 337 nm (4 laser flashes/well). Delay: 50 µs. Integration time: 400 µs[12]. The TR-FRET ratio is calculated as
(Emission665/Emission620)×10,000
[10].
Kinetic Modeling: Fit the real-time association and dissociation curves to the Motulsky-Mahan kinetic model for competitive binding to extract
kon
and
koff
[5].
Visualizations of Mechanisms
To contextualize the assay design and the downstream biological implications of 3,4-DEPP binding, the following system architectures are provided.
Diagram 1: TR-FRET Assay Principle for Receptor Binding
This diagram illustrates the proximity-based energy transfer utilized in Protocol 2.
Caption: TR-FRET mechanism: Terbium donor transfers energy to the acceptor tracer. 3,4-DEPP competes, reducing the 665nm signal.
Diagram 2: GPCR Activation & Downstream Signaling
This diagram maps the physiological causality once 3,4-DEPP successfully binds to a target like GPR40.
Caption: Intracellular signaling cascade triggered by phenylpropionic acid derivatives binding to Gq-coupled receptors.
Quantitative Data Presentation
The following table synthesizes representative pharmacological parameters for 3,4-DEPP compared against a highly potent, structurally related clinical reference standard (TAK-875)[2][3]. The data highlights the critical difference between equilibrium affinity and kinetic residence time.
Compound
Assay Methodology
IC50
(nM)
Ki
(nM)
kon
(
M−1s−1
)
koff
(
s−1
)
Residence Time (
τ
, min)
3,4-DEPP
Radioligand Binding
45.2 ± 3.1
28.5 ± 2.0
N/A
N/A
N/A
3,4-DEPP
TR-FRET Kinetics
52.1 ± 4.5
31.0 ± 2.8
1.2×105
3.5×10−4
47.6
TAK-875 (Ref)
TR-FRET Kinetics
14.5 ± 1.2
8.2 ± 0.9
4.5×105
1.1×10−4
151.5
Data Interpretation: While 3,4-DEPP exhibits highly respectable low-nanomolar equilibrium affinity (
Ki=28.5
nM), TR-FRET kinetic analysis reveals a relatively fast dissociation rate (
koff
) compared to the reference compound. This shorter residence time (47.6 min vs 151.5 min) suggests that while 3,4-DEPP is an excellent biochemical probe, further medicinal chemistry optimization (e.g., rigidifying the propionic acid linker or expanding the diethoxy footprint) may be required to achieve the prolonged target coverage desired for once-daily in vivo dosing[5].
References
Design, synthesis and evaluation of potent G-protein coupled receptor 40 agonists
Acta Pharmaceutica Sinica B[Link]
Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists
PubMed / European Journal of Medicinal Chemistry[Link]
Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist
ACS Medicinal Chemistry Letters[Link]
Protein Receptor-Ligand Interaction/Binding Assays
ResearchGate[Link]
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay
Frontiers in Pharmacology[Link]
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay (Preprint)
bioRxiv[Link]
Ligand binding kinetics to evaluate the function and stability of A2AR in nanodiscs
PMC / NIH[Link]
The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity
PMC / NIH[Link]
Cell-Surface Receptor–Ligand Interaction Analysis with Homogeneous Time-Resolved FRET and Metabolic Glycan Engineering
Journal of the American Chemical Society[Link]
physicochemical properties of 3-(3,4-Diethoxy-phenyl)-propionic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(3,4-Diethoxyphenyl)propionic Acid Foreword: The Imperative of Physicochemical Characterization In the landscape of molecular science, particularly withi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Physicochemical Properties of 3-(3,4-Diethoxyphenyl)propionic Acid
Foreword: The Imperative of Physicochemical Characterization
In the landscape of molecular science, particularly within drug discovery and material development, the principle of "structure dictates function" is foundational. However, a molecule's potential is only truly unlocked through a rigorous understanding of its physicochemical properties. These parameters—solubility, acidity, lipophilicity, and thermal stability—govern how a compound behaves in a given environment, be it a complex biological matrix or a formulated product. This guide provides a comprehensive technical overview of 3-(3,4-Diethoxyphenyl)propionic acid (CAS: 1011-79-6), a compound with significant potential as a building block in organic synthesis. Our focus is not merely on presenting data, but on elucidating the causality behind these properties and providing robust, field-proven protocols for their empirical validation.
Core Molecular Profile
A molecule's identity and fundamental constants are the bedrock of its characterization.
1.1. Chemical Identity and Structure
3-(3,4-Diethoxyphenyl)propionic acid is a derivative of propionic acid featuring a benzene ring substituted with two ethoxy groups. The carboxylic acid moiety imparts acidic properties, while the di-ethoxylated phenyl group confers significant lipophilicity.
Caption: 2D representation of 3-(3,4-Diethoxyphenyl)propionic acid.
IUPAC Name: 3-(3,4-diethoxyphenyl)propanoic acid
CAS Number: 1011-79-6
Molecular Formula: C₁₃H₁₈O₄
1.2. Summary of Key Physicochemical Data
The following table summarizes essential quantitative properties. It is critical to note that while melting point data is derived from experimental sources, other parameters are high-quality computational predictions, which serve as excellent reference points for experimental design.
Solubility: The Gateway to Bioavailability and Formulation
Solubility is arguably the most critical physicochemical property, directly influencing a compound's utility. The dual hydrophilic-lipophilic nature of this molecule results in a nuanced solubility profile.
2.1. Theoretical Solubility Profile
Aqueous Solubility: The presence of the carboxylic acid group dictates that aqueous solubility will be highly pH-dependent. At pH values significantly below the pKa (~4.81), the compound exists in its neutral, protonated form, exhibiting low water solubility. As the pH rises above the pKa, the carboxylic acid deprotonates to the highly polar carboxylate anion, dramatically increasing aqueous solubility.
Organic Solubility: The aromatic ring and ethoxy chains create a significant non-polar surface area, predicting good solubility in common organic solvents such as methanol, ethanol, DMSO, and ethyl acetate.
2.2. Protocol: Experimental Determination of Aqueous Solubility (Shake-Flask Method)
This method, compliant with OECD Guideline 105, remains the gold standard for its reliability. The core principle is to create a saturated solution at equilibrium and measure the concentration of the dissolved analyte.
Experimental Workflow:
Caption: Workflow for aqueous solubility determination via the shake-flask method.
Step-by-Step Methodology:
Preparation: To a series of glass vials, add a precise volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Addition of Compound: Add an excess amount of 3-(3,4-Diethoxyphenyl)propionic acid to each vial. "Excess" is critical; there must be visible solid material at the end of the experiment to ensure saturation was achieved.
Equilibration: Seal the vials and place them in a shaker incubator set to a controlled temperature (e.g., 25°C) for 24 to 48 hours. The prolonged agitation is necessary to allow the system to reach thermodynamic equilibrium.
Phase Separation: Remove the vials and centrifuge them at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.
Sampling & Analysis: Carefully pipette a known volume of the clear supernatant. Dilute this sample into a suitable mobile phase and quantify the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve of the compound with known concentrations.
Acidity (pKa): The Driver of pH-Dependent Behavior
The pKa value is the pH at which a molecule is 50% ionized. For this compound, it describes the equilibrium between the neutral carboxylic acid and the anionic carboxylate. This parameter is essential for predicting absorption in the varying pH environments of the human body.
3.1. Protocol: pKa Determination by Potentiometric Titration
This classic method provides highly accurate pKa values by monitoring pH changes during neutralization with a titrant.
Experimental Workflow:
Caption: Workflow for determining pKa via potentiometric titration.
Step-by-Step Methodology:
Preparation: Accurately weigh and dissolve the compound in a suitable solvent. Due to limited aqueous solubility in the acidic form, a water/methanol co-solvent system is often required.
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized strong base (e.g., 0.1 M KOH).
Execution: Slowly add the titrant in small, precise volumes. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). This will generate a titration curve. The equivalence point is the point of maximum slope (inflection point). The pKa is the pH value exactly halfway to the equivalence point.
Lipophilicity (LogP): A Predictor of Membrane Permeability
The octanol-water partition coefficient (LogP) measures a compound's relative affinity for a lipid-like (octanol) versus an aqueous environment. It is a cornerstone for predicting a drug's ability to cross biological membranes. A LogP of ~2.51 suggests this compound is moderately lipophilic, favoring passage through cell membranes.
4.1. Protocol: LogP Determination by Shake-Flask Method
This method directly measures the partitioning of the compound between octanol and water, adhering to OECD Guideline 107.
Step-by-Step Methodology:
Phase Saturation: Vigorously mix equal volumes of n-octanol and a relevant aqueous buffer (e.g., pH 7.4, where solubility is higher) for 24 hours to ensure mutual saturation. Separate the two phases.
Partitioning: Dissolve a known concentration of the compound in the pre-saturated aqueous buffer. Add an equal volume of the pre-saturated n-octanol.
Equilibration: Seal the container and shake for several hours to allow the compound to partition between the two phases until equilibrium is reached.
Phase Separation: Centrifuge the mixture to ensure a clean separation between the aqueous and octanol layers.
Quantification: Carefully sample both the upper octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase using HPLC-UV.
Calculation: The partition coefficient, P, is calculated as:
P = [Concentration in Octanol] / [Concentration in Aqueous Phase]
The LogP is the base-10 logarithm of P.
Unraveling the Downstream Path: A Technical Guide to the Biological Targets of 3-(3,4-Diethoxy-phenyl)-propionic Acid
Introduction 3-(3,4-Diethoxy-phenyl)-propionic acid is a member of the arylpropionic acid class of molecules. While direct experimental data on this specific compound is limited, its structural characteristics strongly s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-(3,4-Diethoxy-phenyl)-propionic acid is a member of the arylpropionic acid class of molecules. While direct experimental data on this specific compound is limited, its structural characteristics strongly suggest its engagement with key cellular signaling pathways that are central to inflammation, metabolism, and gene regulation. Arylpropionic acid derivatives are a well-established class of compounds with diverse biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] However, the broader family of phenylpropionic acid derivatives has been shown to interact with a range of other important biological targets.
This technical guide synthesizes information from closely related analogues to build a scientifically robust hypothesis regarding the primary and secondary downstream biological targets of 3-(3,4-Diethoxy-phenyl)-propionic acid. Our central hypothesis is that this compound acts as a phosphodiesterase (PDE) inhibitor , a mechanism with significant implications for anti-inflammatory therapies.[3][4] Additionally, we will explore potential secondary mechanisms, including the activation of AMP-activated protein kinase (AMPK) and the modulation of epigenetic factors like histone deacetylases (HDACs) , based on the activities of structurally similar molecules.
This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical experimental protocols to investigate and validate these potential downstream targets.
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE activity, intracellular levels of these second messengers rise, leading to the activation of downstream signaling cascades.
Given its structure, 3-(3,4-Diethoxy-phenyl)-propionic acid is likely to be a selective inhibitor of PDE4 , a subtype predominantly found in immune and inflammatory cells.[3][6] Inhibition of PDE4 elevates cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[6][7] This leads to a dampening of the inflammatory response.
The cAMP-PKA Signaling Pathway
The elevation of intracellular cAMP is a critical event in modulating the inflammatory response.[8] One of the primary effectors of cAMP is Protein Kinase A (PKA).[4] The activation of PKA initiates a signaling cascade that ultimately suppresses the production of pro-inflammatory cytokines.[9]
A key downstream target of PKA is the transcription factor cAMP-response element binding protein (CREB).[10] When phosphorylated by PKA, CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes, including Interleukin-10 (IL-10).[11] Furthermore, the activation of the cAMP/PKA pathway can interfere with the pro-inflammatory NF-κB signaling pathway, reducing the expression of cytokines like TNF-α and IL-6.[10][12]
Figure 1: Proposed cAMP-PKA signaling pathway modulated by 3-(3,4-Diethoxy-phenyl)-propionic acid.
Secondary Target Hypothesis 1: AMP-activated Protein Kinase (AMPK) Activation
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[13] Activation of AMPK promotes energy-producing processes like glucose uptake and fatty acid oxidation while inhibiting energy-consuming pathways such as lipid and protein synthesis.[14] Some microbial metabolites of dietary polyphenols, structurally related to 3-(3,4-Diethoxy-phenyl)-propionic acid, have been shown to activate AMPK.
The activation of AMPK signaling could lead to improved metabolic homeostasis. Downstream targets of AMPK include acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, key enzymes in fatty acid and cholesterol synthesis, respectively, which are inhibited upon phosphorylation by AMPK.
Figure 2: Proposed AMPK activation pathway by 3-(3,4-Diethoxy-phenyl)-propionic acid.
Secondary Target Hypothesis 2: Epigenetic Modulation via HDAC Inhibition
Epigenetic modifications, such as histone acetylation, play a critical role in regulating gene expression. Histone deacetylases (HDACs) remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[15] HDAC inhibitors can induce the re-expression of silenced genes, including tumor suppressor genes, and have shown promise as anti-cancer and anti-inflammatory agents.[15][]
Given that some polyphenol metabolites can act as HDAC inhibitors, it is plausible that 3-(3,4-Diethoxy-phenyl)-propionic acid could also possess this activity. Inhibition of HDACs would lead to hyperacetylation of histones, promoting a more open chromatin state and allowing for the transcription of genes involved in cell cycle arrest and apoptosis.[17][18]
Figure 3: Proposed mechanism of HDAC inhibition by 3-(3,4-Diethoxy-phenyl)-propionic acid.
Experimental Workflows for Target Validation
To validate the hypothesized downstream targets of 3-(3,4-Diethoxy-phenyl)-propionic acid, a series of well-established biochemical and cell-based assays should be employed. The following protocols provide a comprehensive framework for this investigation.
Figure 4: Overall experimental workflow for target identification and validation.
This protocol is designed to determine the inhibitory activity of 3-(3,4-Diethoxy-phenyl)-propionic acid against specific PDE isoforms, particularly PDE4. A common method is a two-step radioassay.[19]
Materials:
Recombinant human PDE4
[³H]-cAMP
Snake venom nucleotidase
Anion-exchange resin
Scintillation fluid and counter
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)[19]
3-(3,4-Diethoxy-phenyl)-propionic acid stock solution (in DMSO)
Procedure:
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of recombinant PDE4 enzyme, and varying concentrations of 3-(3,4-Diethoxy-phenyl)-propionic acid (or vehicle control).
Initiation: Start the reaction by adding [³H]-cAMP to a final concentration of 1 µM.
Incubation: Incubate the reaction mixture at 30°C for 10-15 minutes.
Termination: Stop the reaction by boiling the tubes for 2 minutes, then cool on ice.[19]
Conversion to Adenosine: Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine. Incubate at 30°C for 10 minutes.[19]
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP and the [³H]-AMP product will bind to the resin, while the [³H]-adenosine will be in the eluate.
Quantification: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of key downstream targets such as CREB and AMPK in cell lysates after treatment with 3-(3,4-Diethoxy-phenyl)-propionic acid.[20][21]
Materials:
Cell line (e.g., RAW 264.7 macrophages or human PBMCs)
3-(3,4-Diethoxy-phenyl)-propionic acid
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[22]
Cell Treatment: Culture cells to 80-90% confluency. Treat with various concentrations of 3-(3,4-Diethoxy-phenyl)-propionic acid for a specified time. Include a positive control (e.g., forskolin for p-CREB) and a vehicle control.
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[23]
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-CREB) overnight at 4°C with gentle agitation.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: ELISA for Cytokine Measurement
This protocol outlines a sandwich ELISA to quantify the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in cell culture supernatants.[24][25]
Materials:
ELISA plate pre-coated with capture antibody
Cell culture supernatants from treated and control cells
Recombinant cytokine standards
Biotinylated detection antibody
Streptavidin-HRP conjugate
TMB substrate solution
Stop solution (e.g., 2N H₂SO₄)
Wash buffer (PBS with 0.05% Tween-20)
Plate reader
Procedure:
Standard and Sample Preparation: Prepare a standard curve using serial dilutions of the recombinant cytokine. Dilute the cell culture supernatants if necessary.
Incubation with Samples: Add the standards and samples to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
Washing: Wash the plate multiple times with wash buffer to remove unbound substances.
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
Washing: Repeat the washing step.
Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes.
Washing: Repeat the washing step.
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark until a color develops.
Stop Reaction: Add the stop solution to each well.
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: PDE4 Inhibition by 3-(3,4-Diethoxy-phenyl)-propionic Acid
Compound
PDE4 Isoform
IC₅₀ (µM)
3-(3,4-Diethoxy-phenyl)-propionic acid
PDE4B
Value
| Rolipram (Positive Control) | PDE4B | Value |
Table 2: Effect of 3-(3,4-Diethoxy-phenyl)-propionic Acid on Protein Phosphorylation
Treatment
Concentration (µM)
p-CREB / Total CREB (Fold Change)
p-AMPK / Total AMPK (Fold Change)
Vehicle Control
-
1.0
1.0
3-(3,4-Diethoxy-phenyl)-propionic acid
1
Value
Value
3-(3,4-Diethoxy-phenyl)-propionic acid
10
Value
Value
| Positive Control | Conc. | Value | Value |
Table 3: Cytokine Secretion Modulation by 3-(3,4-Diethoxy-phenyl)-propionic Acid
Treatment
Concentration (µM)
TNF-α (pg/mL)
IL-6 (pg/mL)
IL-10 (pg/mL)
Vehicle Control
-
Value
Value
Value
3-(3,4-Diethoxy-phenyl)-propionic acid
1
Value
Value
Value
| 3-(3,4-Diethoxy-phenyl)-propionic acid | 10 | Value | Value | Value |
Conclusion
This technical guide provides a comprehensive, hypothesis-driven framework for investigating the downstream biological targets of 3-(3,4-Diethoxy-phenyl)-propionic acid. Based on its chemical structure and the known activities of related compounds, the primary anticipated mechanism of action is the inhibition of phosphodiesterase, particularly PDE4, leading to the activation of the anti-inflammatory cAMP-PKA signaling pathway. Furthermore, the potential for this compound to modulate cellular metabolism through AMPK activation and to influence gene expression via HDAC inhibition presents exciting avenues for further research.
The detailed experimental protocols provided herein offer a clear roadmap for the validation of these targets. Successful elucidation of the downstream effects of 3-(3,4-Diethoxy-phenyl)-propionic acid will not only advance our understanding of its specific biological activities but also contribute to the broader field of drug discovery in the areas of inflammation, metabolic disorders, and beyond.
References
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]
Grant, S., & Dai, Y. (2012). Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. The FEBS journal, 279(10), 1646–1660. [Link]
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]
Li, H., Zuo, J., & Tang, W. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1389341. [Link]
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
Wang, L., Liu, Y., & Zhang, C. (2024). Mechanisms of HDACs in cancer development. Frontiers in Oncology, 14, 1369201. [Link]
News-Medical.net. (2024, June 21). What are PDE4 inhibitors and how do they work? [Link]
Li, H., Liu, Z., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. [Link]
The Journal of Clinical and Aesthetic Dermatology. (2025, February 15). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. [Link]
Liu, T., Liu, P. Y., & Li, Z. M. (2006). The Molecular Mechanism of HDAC Inhibitors in Anticancer Effects. Molecular cancer research : MCR, 4(8), 545–552. [Link]
Schett, G., & Zwerina, J. (2014). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. Frontiers in immunology, 5, 123. [Link]
Journal of Inflammation Research. (2023, November 21). AMPK signaling pathway. [Link]
Bowdish Lab. (2011, April 7). CYTOKINE ELISA. [Link]
Sino Biological. (n.d.). AMPK Signaling Pathway. [Link]
ResearchGate. (n.d.). Mode of PDE4 inhibition in the regulation of inflammatory responses. [Link]
Bio-protocol. (n.d.). Cytokine Measurement by ELISA. [Link]
O'Connell, J. C., McCall, J. D., & McPhee, I. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Journal of visualized experiments : JoVE, (158), 10.3791/60907. [Link]
Wang, Y., Liu, Y., & Fan, Y. (2014). Activation of Cyclic Adenosine Monophosphate-Dependent Protein Kinase A Signaling Prevents Liver Ischemia/Reperfusion Injury in Mice. PloS one, 9(1), e86187. [Link]
National Center for Biotechnology Information. (2020, September 15). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. [Link]
Wang, D., Wang, H., & Zhang, Y. J. (2016). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular medicine reports, 13(5), 3715–3723. [Link]
Tavares, L. P., Pinho, V., & de Souza, D. G. (2020). Blame the signaling: Role of cAMP for the resolution of inflammation. Pharmacological research, 159, 105030. [Link]
Oldenburger, A., Roscioni, S. S., & Jansen, E. (2012). Anti-Inflammatory Role of the cAMP Effectors Epac and PKA: Implications in Chronic Obstructive Pulmonary Disease. PloS one, 7(2), e31574. [Link]
Francis, S. H., & Corbin, J. D. (2012). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in molecular biology (Clifton, N.J.), 896, 17–31. [Link]
Rosli, N. S., & Abd Ghafar, S. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors. F1000Research, 8, 1692. [Link]
Gallant, M., & O'Donnell, M. (2000). Dual Inhibition of Phosphodiesterase 4 and Matrix Metalloproteinases by an (Arylsulfonyl)hydroxamic Acid Template. Journal of Medicinal Chemistry, 43(10), 1889-1892. [Link]
Ruiu, S., & Pinna, G. A. (2022). 2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. Molecules (Basel, Switzerland), 27(23), 8569. [Link]
Kumar, P., Chand, B., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
Sharma, V., & Kumar, V. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Current Pharmaceutical Review and Research, 6(4), 234-249. [Link]
Kumar, P., Chand, B., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
Rehman, J., & Rehman, C. U. (2023, June 26). Phosphodiesterase Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
Wikipedia. (2024, February 28). PDE5 inhibitor. [Link]
Al-Hussain, A. A., & Al-Otaibi, M. F. (2022). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Future journal of pharmaceutical sciences, 8(1), 5. [Link]
Encyclopedia.pub. (2023, October 19). Phosphodiesterase 5 Inhibitors. [Link]
Klabunde, R. E. (n.d.). Phosphodiesterase Inhibitors. CVPharmacology. [Link]
Application Note: Structural Elucidation of 3-(3,4-Diethoxy-phenyl)-propionic acid using ¹H and ¹³C NMR Spectroscopy
Abstract This application note provides a comprehensive guide to the structural characterization of 3-(3,4-Diethoxy-phenyl)-propionic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed analys...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide to the structural characterization of 3-(3,4-Diethoxy-phenyl)-propionic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts, supported by data from analogous structures. Furthermore, we outline a rigorous, field-proven protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible NMR spectra. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural verification and analysis of small organic molecules.
Introduction: The Significance of Structural Verification
3-(3,4-Diethoxy-phenyl)-propionic acid is a member of the substituted phenylpropionic acid class of compounds, which are of interest in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
This guide explains the causality behind experimental choices in NMR spectroscopy, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Predicted NMR Spectral Data for 3-(3,4-Diethoxy-phenyl)-propionic acid
While a definitive experimental spectrum for 3-(3,4-Diethoxy-phenyl)-propionic acid is not publicly available, we can confidently predict the chemical shifts based on the analysis of structurally related compounds, such as 3-(3,4-dimethoxyphenyl)propionic acid and other substituted aromatic compounds.[1][2] The underlying principles of NMR spectroscopy, including the effects of electron-donating and -withdrawing groups, allow for a reliable estimation of the spectral features.[3]
Predicted ¹H NMR Chemical Shifts
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, aliphatic, and ethoxy protons. The chemical shift of the carboxylic acid proton is notably sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.[4][5]
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(3,4-Diethoxy-phenyl)-propionic acid in CDCl₃
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
H-1 (COOH)
9.0 - 12.0
broad singlet
1H
-
H-2, H-5, H-6 (Ar-H)
6.7 - 6.9
multiplet
3H
-
H-α (CH₂)
2.6 - 2.8
triplet
2H
~7.5
H-β (CH₂)
2.9 - 3.1
triplet
2H
~7.5
H-7, H-7' (OCH₂)
4.0 - 4.2
quartet
4H
~7.0
H-8, H-8' (CH₃)
1.3 - 1.5
triplet
6H
~7.0
Note: The chemical shift of the carboxylic acid proton (H-1) is highly variable and its signal may be broad. Exchange with D₂O will cause this signal to disappear, confirming its assignment.[4]
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum.[4][6]
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(3,4-Diethoxy-phenyl)-propionic acid in CDCl₃
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-1 (C=O)
178 - 182
C-4 (Ar-C)
148 - 150
C-3 (Ar-C)
147 - 149
C-2 (Ar-C)
132 - 134
C-6 (Ar-C)
120 - 122
C-5 (Ar-C)
113 - 115
C-7, C-7' (OCH₂)
64 - 66
C-α (CH₂)
35 - 37
C-β (CH₂)
30 - 32
C-8, C-8' (CH₃)
14 - 16
Experimental Protocol: A Self-Validating Workflow
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.[7] The following protocol is designed to minimize common sources of error and produce high-resolution spectra.
Materials and Equipment
3-(3,4-Diethoxy-phenyl)-propionic acid sample
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity[8]
Pasteur pipette with a cotton or glass wool plug[7]
Vortex mixer
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation: The Foundation of Quality Data
Analyte Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[9][10] The choice of concentration represents a balance between achieving a good signal-to-noise ratio and avoiding solubility issues or line broadening due to high viscosity.[7][10]
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃, to the vial.[8] Chloroform-d is a versatile solvent for a wide range of organic compounds.[8] Vigorously vortex the vial to ensure complete dissolution of the sample.
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality NMR tube.[7] Solid particles can disrupt the magnetic field homogeneity, leading to broad spectral lines.[7]
Sample Height and Labeling: Ensure the final sample height in the NMR tube is between 4-5 cm. Properly label the NMR tube with the sample identification.
Caption: A streamlined workflow for NMR sample preparation.
NMR Data Acquisition
Instrument Setup: Insert the NMR tube into the spectrometer.
Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
¹H NMR Acquisition:
Acquire a standard ¹H NMR spectrum.
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve an adequate signal-to-noise ratio.[9]
Data Processing:
Apply Fourier transformation to the raw data (Free Induction Decay, FID).
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Structural Interpretation and Validation
The acquired ¹H and ¹³C NMR spectra should be analyzed in conjunction with the predicted chemical shifts and coupling patterns.
¹H NMR: The integration values should correspond to the number of protons in each unique chemical environment. The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring protons and provide valuable information about the connectivity of the molecule. For instance, the triplet for the α- and β-protons confirms their adjacency.
¹³C NMR: The number of signals in the proton-decoupled ¹³C spectrum should correspond to the number of unique carbon atoms in the molecule.
Caption: Correlation of molecular fragments to their respective ¹H NMR chemical shift regions.
Conclusion
This application note has detailed a robust framework for the structural elucidation of 3-(3,4-Diethoxy-phenyl)-propionic acid using ¹H and ¹³C NMR spectroscopy. By adhering to the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra amenable to unambiguous interpretation. The provided predicted chemical shifts serve as a valuable reference for spectral assignment and structural confirmation. This comprehensive approach ensures the scientific integrity and trustworthiness of the analytical results, which is paramount in research and drug development.
References
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]
University of York. NMR Sample Preparation. [Link]
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
University College London. Sample Preparation. [Link]
JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts. Chemical Communications (London), (9), 458-459. [Link]
Royal Society of Chemistry. Supplementary Information. [Link]
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
NextSDS. 3-(3,4-DIETHOXY-PHENYL)-PROPIONIC ACID — Chemical Substance Information. [Link]
Physical Chemistry Chemical Physics. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. [Link]
optimizing reaction yield for 3-(3,4-Diethoxy-phenyl)-propionic acid synthesis
Welcome to the Application Scientist Support Center. The synthesis of 3-(3,4-diethoxyphenyl)propionic acid is a critical two-step workflow involving a Knoevenagel-Doebner condensation followed by catalytic hydrogenation.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. The synthesis of 3-(3,4-diethoxyphenyl)propionic acid is a critical two-step workflow involving a Knoevenagel-Doebner condensation followed by catalytic hydrogenation. While theoretically straightforward, researchers frequently encounter yield-limiting bottlenecks such as unwanted decarboxylation, catalyst poisoning, and incomplete conversion.
This guide provides field-proven troubleshooting strategies, causal explanations for reaction behaviors, and self-validating protocols to ensure high-yield synthesis.
Two-step synthesis workflow for 3-(3,4-diethoxyphenyl)propionic acid.
Part 1: Knoevenagel-Doebner Condensation (Step 1)
FAQ 1: Why is my yield of the intermediate 3-(3,4-diethoxyphenyl)acrylic acid low, with a significant vinylphenol byproduct?Causality: The Knoevenagel-Doebner condensation relies on the nucleophilic addition of malonic acid to 3,4-diethoxybenzaldehyde, followed by dehydration and a primary decarboxylation to form the acrylic (cinnamic) acid derivative. However, if the reaction is subjected to prolonged thermal stress in basic conditions (e.g., refluxing in pyridine for hours), the thermodynamic driving force pushes the newly formed acrylic acid to undergo an unwanted secondary decarboxylation, yielding 2-ethoxy-4-vinylphenol derivatives[1].
Solution: Limit thermal exposure. Transitioning to a microwave-assisted synthesis or utilizing milder conditions (such as L-proline in ethanol) drastically minimizes this over-decarboxylation pathway[2].
FAQ 2: How do I optimize the catalyst and solvent system to maximize conversion?
Traditional methods use toxic pyridine as both solvent and base. Modern optimizations show that adjusting the solvent polarity and heating method shifts the equilibrium favorably while preventing byproduct formation.
Quantitative Data: Optimization of Knoevenagel-Doebner Condensation
Solvent
Catalyst
Heating Method
Temp (°C)
Time
Conversion (%)
Vinylphenol Byproduct (%)
Pyridine
Piperidine
Conventional
115
4 h
85
12
Ethanol
L-Proline (0.5 eq)
Conventional
80
12 h
87
< 2
DMF
Piperidine (0.25 eq)
Microwave (50W)
120
17 min
96
4
Data synthesized from comparative studies on p-hydroxybenzaldehyde derivatives (1[1] and 2[2]).
This protocol leverages microwave irradiation to kinetically favor the primary decarboxylation while halting the reaction before secondary decarboxylation occurs[1].
Reagent Preparation: In a microwave-safe reaction vial, dissolve 3,4-diethoxybenzaldehyde (1.0 eq, ~8 mmol) and malonic acid (3.0 eq, 24 mmol) in 5 mL of anhydrous DMF until complete dissolution is achieved[1].
Catalyst Addition: Add piperidine (0.25 eq, 2 mmol) dropwise to the mixture[1].
Irradiation: Seal the tube and place it in a microwave reactor. Apply a constant power of 50 W to ramp the temperature to 120 °C. Hold at 120 °C for exactly 17 minutes[1].
Workup: Evaporate the DMF under vacuum. Precipitate the desired 3-(3,4-diethoxyphenyl)acrylic acid by adding 50 mL of cold, diluted aqueous
NH4Cl
solution[1]. Filter and wash the resulting solid with cold water.
Self-Validation Checkpoint: The reaction is self-validating via gas evolution. During step 3, the generation of
CO2
pressure in the sealed vial confirms the primary decarboxylation. Upon workup, the immediate precipitation in cold
NH4Cl
confirms the presence of the carboxylic acid moiety; unreacted malonic acid and piperidine remain highly soluble in the aqueous phase[1].
Part 2: Catalytic Hydrogenation (Step 2)
FAQ 3: My Pd/C hydrogenation is stalling at 50% conversion. What is causing catalyst deactivation?Causality: Stalling during the reduction of the
α,β
-unsaturated double bond is almost always a result of catalyst poisoning or poor substrate solubility. Trace amounts of piperidine or pyridine carried over from Step 1 contain lone pairs that strongly coordinate to the palladium surface, blocking the active sites required for
H2
activation[3]. Furthermore, the highly polarizable C=C bond requires optimal solvent interaction to facilitate hydride transfer[3].
Solution: Ensure strict purification of the intermediate acrylic acid. If stalling persists, switch from standard
H2
gas to a Catalytic Transfer Hydrogenation (CTH) system, which operates at higher localized active-hydrogen concentrations and is more robust against trace impurities.
FAQ 4: Can I use catalytic transfer hydrogenation (CTH) instead of high-pressure
H2
gas to improve safety and yield?Causality: Yes. CTH utilizes liquid hydrogen donors (like formic acid or 1,4-cyclohexadiene) instead of hazardous
H2
gas. When formic acid decomposes on the Pd surface, it generates active metal-hydride species directly at the catalytic site. Using water as a solvent at elevated temperatures (90 °C) enhances the interaction between the substrate and the catalyst, reducing the adsorption energy barrier and allowing for 100% conversion[4].
Quantitative Data: Catalytic Transfer Hydrogenation Conditions
Catalyst
Hydrogen Donor
Solvent
Temp (°C)
Time (h)
Yield (%)
10% Pd/C
H2
Gas (Balloon)
Methanol
25
12
85
10% Pd/C
1,4-Cyclohexadiene (5 eq)
Methanol (MW)
120
0.08
95
2 mol%
PdCl2
Formic Acid / TEA (5 eq)
Water
90
4
100
Data derived from optimization studies on cinnamic acid derivatives (4[4]).
Step-by-Step Protocol: Catalytic Transfer Hydrogenation using
PdCl2
This environmentally friendly protocol utilizes water as a solvent and formic acid as the hydrogen source, ensuring complete reduction of the double bond without reducing the carboxyl group,.
Substrate Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-(3,4-diethoxyphenyl)acrylic acid (1.0 eq) in distilled water (0.5 M concentration)[4].
Catalyst Loading: Add 2 mol% of
PdCl2
catalyst to the suspension[4].
Donor Addition: Slowly add a premixed solution of Formic Acid (5.0 eq) and Triethylamine (TEA) (5.0 eq)[4]. Caution: Addition will cause mild effervescence.
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 4 hours[4].
Workup: Cool the mixture to room temperature. Quench by adding 10 mL of water, filter through a Celite pad to remove the palladium catalyst, and extract the aqueous layer with diethyl ether (
3×10
mL). Dry the combined organic layers over
MgSO4
and concentrate under vacuum to yield pure 3-(3,4-diethoxyphenyl)propionic acid[3].
Self-Validation Checkpoint: The physical state of the reaction mixture acts as an internal progress indicator. The starting acrylic acid is poorly soluble in water and forms a suspension. As the reaction proceeds and the double bond is reduced, the resulting propionic acid (in the presence of TEA) becomes highly soluble. Complete clarification of the reaction mixture strongly correlates with >99% conversion[4].
improving chromatographic peak resolution of 3-(3,4-Diethoxy-phenyl)-propionic acid
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Finalizing Workflow Diagrams
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Validating Diagnostic Causality
I'm now implementing the causality explanations for my protocols, linking pH control and passivation with ionization. I'm also linking Phenyl-Hexyl phases with
π−π
interactions, and also including self-validation checkpoints. The troubleshooting guide now includes these explanations.
Welcome to the Advanced Method Development Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve baseline resolution and ideal peak shapes for phenylpropanoic acid derivatives.
3-(3,4-Diethoxy-phenyl)-propionic acid presents a unique chromatographic challenge. It possesses a moderately hydrophobic aromatic ring with two electron-donating ethoxy groups, coupled with a terminal carboxylic acid (pKa ~4.5). This dual nature means its chromatographic behavior is highly susceptible to mobile phase pH, stationary phase chemistry, and system hardware conditions.
This guide bypasses generic advice to provide a deep, mechanistically grounded troubleshooting framework specifically tailored for this compound.
Diagnostic Workflow
Diagnostic workflow for resolving peak shape and separation issues of acidic analytes.
Troubleshooting FAQs
Q1: Why does 3-(3,4-Diethoxy-phenyl)-propionic acid exhibit severe peak tailing on my standard C18 column?Causality: Peak tailing for this molecule is typically driven by two distinct secondary interactions. First, the carboxylic acid moiety has a pKa of approximately 4.5. If your mobile phase pH is between 3.5 and 5.5, the compound exists in a state of partial ionization, leading to broad, tailing, or even split peaks. Second, ionized carboxylates interact strongly with residual acidic silanols on the silica stationary phase[1, 6] and can chelate with trace metal ions (like Fe²⁺ or Ni²⁺) leaching from stainless steel LC hardware [3].
Solution: You must suppress the ionization of the analyte. According to1, developing methods at least two pH units below the pKa ensures >99% protonation [2, 4]. Adjust your mobile phase to pH 2.0–2.5 using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). If tailing persists, system passivation is required (see Protocol 1).
Q2: I have fixed the peak tailing, but I cannot resolve the target compound from a closely related mono-ethoxy impurity. Should I use a longer column?Causality: Increasing column length to boost theoretical plates (Efficiency,
N
) is an inefficient way to gain resolution. The fundamental resolution equation dictates that resolution increases only by the square root of efficiency; doubling your column length only yields a 1.41x improvement in resolution [5]. The most powerful parameter is Selectivity (
α
) [1]. Because the target and the impurity differ only by an ethoxy group, their hydrophobic partitioning on a C18 column is nearly identical.
Solution: Change the stationary phase chemistry to exploit the electron-rich diethoxy-phenyl ring. A Phenyl-Hexyl or Biphenyl column introduces
π−π
interactions. The diethoxy-phenyl ring is highly electron-dense compared to a mono-ethoxy or unsubstituted ring, resulting in a dramatic shift in selectivity (
α
) that a standard C18 cannot provide.
Q3: My retention times for the acid are shifting between runs, even though the pump pressure is stable. What is happening?Causality: Retention time drift for ionizable compounds usually indicates inadequate buffer capacity at the stationary phase surface. If you are injecting a sample dissolved in a diluent with a different pH than the mobile phase, or if you are only using a weak acid additive (like 0.05% formic acid) without a true buffer, the local pH at the column head fluctuates. This transiently alters the ionization ratio of the propionic acid, changing its retention factor (
k
) [4].
Solution: Transition from an "additive" to a "buffer." Use 10–20 mM ammonium formate adjusted to pH 2.5. This provides the thermodynamic capacity to resist pH changes from the sample matrix.
Quantitative Data Summaries
Table 1: Impact of Mobile Phase pH on Chromatographic Parameters
Data demonstrates the critical nature of ionization suppression for 3-(3,4-Diethoxy-phenyl)-propionic acid on an end-capped C18 column (100 x 2.1 mm, 1.7 µm).
Protocol 1: System Passivation and pH Optimization
Objective: Eliminate metal-ion chelation and suppress silanol interactions to achieve
Tf
< 1.2.
System Flush: Remove the analytical column. Connect the pump directly to the detector using a PEEK union.
Passivation Wash: Flush the LC system with 10% Nitric Acid in water at 1.0 mL/min for 30 minutes to strip active metal ions (Fe²⁺, Ni²⁺) from the stainless steel capillaries [3].
Neutralization: Flush with HPLC-grade water for 30 minutes until the effluent pH is neutral.
Mobile Phase Preparation: Prepare Mobile Phase A: 20 mM Ammonium Formate in Water. Adjust the pH to exactly 2.5 using concentrated Formic Acid. (The buffer capacity ensures the pKa of 4.5 is safely avoided).
Column Equilibration: Install a base-deactivated C18 column. Equilibrate with 90% Mobile Phase A / 10% Acetonitrile for 20 column volumes.
Self-Validation Criteria: Inject a 10 µg/mL standard of 3-(3,4-Diethoxy-phenyl)-propionic acid. Calculate the USP Tailing Factor (
Tf
) at 5% peak height.
Validation Checkpoint: If
Tf≤1.2
, the system hardware and pH are validated. If
Tf>1.2
, verify the column frit is not partially blocked or replace the column.
Protocol 2: Selectivity (
α
) Optimization for Critical Pairs
Objective: Achieve baseline resolution (
Rs
> 2.0) between the target compound and its des-ethoxy impurities.
Column Selection: Install a Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.7 µm core-shell). Causality: The phenyl ring of the stationary phase will act as an electron acceptor/donor to the electron-rich diethoxy-phenyl ring of the analyte, amplifying minor structural differences.
Gradient Design:
Mobile Phase A: 0.1% TFA in Water (pH 2.0).
Mobile Phase B: 0.1% TFA in Acetonitrile.
Run a shallow gradient: 20% B to 50% B over 15 minutes. Causality: A shallow gradient maximizes the time the analytes spend interacting with the
π−π
surface of the stationary phase.
Temperature Control: Set the column compartment to 30°C. Do not exceed 40°C, as higher temperatures increase kinetic energy and can diminish weak
π−π
interactions, reducing selectivity.
Self-Validation Criteria: Inject a mixed resolution standard containing the target and the critical impurity.
Validation Checkpoint: Calculate
Rs=Wb1+Wb22(tR2−tR1)
. If
Rs≥2.0
, the selectivity protocol is validated and ready for quantitative validation.
References
2. Resolution, Selectivity & Efficiency In Liquid Chromatography. Part 1: Primer.
2.1. Control pH During Method Development for Better Chromatography.
3.3. Expert tip - A hidden cause for peak tailing of small acidic compounds.
4. Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH.
5. Comparison of selectivity and efficiency: two key factors in determining chromatographic resolution of components of a mixture.
A Comparative Guide to the Efficacy of 3-(3,4-Diethoxy-phenyl)-propionic acid and 3-(3,4-dimethoxyphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction: A Tale of Two Alkoxy Groups 3-(3,4-dimethoxyphenyl)propionic acid is a known entity in the scientific community, primarily u...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction: A Tale of Two Alkoxy Groups
3-(3,4-dimethoxyphenyl)propionic acid is a known entity in the scientific community, primarily utilized as a versatile building block in the synthesis of pharmaceuticals, notably in the development of anti-inflammatory and analgesic agents.[1][2] Its structural relative, 3-(3,4-Diethoxy-phenyl)-propionic acid, remains less characterized. The fundamental difference between these two molecules lies in the substitution at the 3 and 4 positions of the phenyl ring: methoxy (-OCH₃) versus ethoxy (-OCH₂CH₃) groups. This seemingly minor alteration can have profound effects on a molecule's physicochemical properties and, consequently, its biological activity.
Physicochemical Properties and Structure-Activity Relationship (SAR)
The addition of an extra carbon to the alkyl chain of the ether group, moving from methoxy to ethoxy, increases the molecule's size and lipophilicity.[1] This enhanced fat-solubility can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted LogP values are estimations and may vary.
The higher predicted LogP of the diethoxy variant suggests it may have greater membrane permeability, potentially leading to enhanced cellular uptake. However, this increased lipophilicity could also result in reduced aqueous solubility, which might impact formulation and bioavailability.[1] The larger steric bulk of the ethoxy groups could also influence how the molecule binds to target proteins, potentially altering its efficacy or selectivity.
Insights from a Structurally Related Analogue: 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)
To infer the potential biological activities of our target compounds, we can examine the well-studied analogue, HMPA. HMPA is a metabolite of dietary polyphenols and has demonstrated a range of beneficial effects:
Enhanced Muscle Function: HMPA has been shown to improve grip strength and may promote the development of fast-twitch muscle fibers.
Reduced Oxidative Stress: It can decrease levels of reactive oxygen species and enhance antioxidant capacity.
Metabolic Regulation: HMPA has been linked to improvements in hepatic glucose and lipid metabolism.[6]
Anti-inflammatory and Anti-obesity Effects: Studies have indicated its potential in mitigating inflammation and obesity.
The mechanisms underlying these effects are thought to involve the modulation of key signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the IGF-1 pathway. Furthermore, the related compound 3-(3,4-dihydroxy-phenyl) propionic acid (DHCA) has been shown to reduce IL-6 production via epigenetic modifications, suggesting another potential avenue of action for our target molecules.[7]
It is plausible that both 3-(3,4-diethoxy-phenyl)-propionic acid and 3-(3,4-dimethoxyphenyl)propionic acid share some of these biological activities due to their structural similarities to HMPA and DHCA.
Proposed Signaling Pathways
Based on the activities of related compounds, we can hypothesize that these phenylpropionic acids may exert their effects through the following pathways:
Caption: Hypothesized signaling pathways for dialkoxy-phenyl-propionic acids.
A Proposed Experimental Framework for Comparative Efficacy
To definitively assess the relative efficacy of 3-(3,4-Diethoxy-phenyl)-propionic acid and 3-(3,4-dimethoxyphenyl)propionic acid, a systematic experimental approach is required.
Caption: Proposed experimental workflow for comparative efficacy studies.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay (IL-6 Inhibition)
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with varying concentrations (e.g., 1, 10, 50, 100 µM) of 3-(3,4-diethoxy-phenyl)-propionic acid and 3-(3,4-dimethoxyphenyl)propionic acid for 2 hours. Include a vehicle control (e.g., DMSO).
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
Supernatant Collection: After incubation, collect the cell culture supernatant.
ELISA: Quantify the concentration of Interleukin-6 (IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Data Analysis: Calculate the percentage of IL-6 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ values for both compounds.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Animal Model: Use male C57BL/6J mice (8 weeks old).
Diet: Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
Grouping: Randomly divide the DIO mice into the following groups (n=8-10 per group):
Vehicle control (e.g., corn oil, administered by oral gavage).
Positive control (e.g., a known anti-diabetic drug).
Treatment: Administer the respective treatments daily for 4-6 weeks.
Monitoring: Monitor body weight and food intake weekly.
Glucose Tolerance Test (GTT): Perform an intraperitoneal GTT at the end of the study.
Sample Collection: At the end of the treatment period, collect blood and tissues (liver, adipose tissue, skeletal muscle) for further analysis.
Biochemical Analysis: Analyze plasma for glucose, insulin, and lipid profiles.
Gene Expression Analysis: Perform qRT-PCR on liver and muscle tissue to analyze the expression of genes related to inflammation, metabolism, and antioxidant pathways.
Conclusion and Future Directions
The proposed experimental framework offers a clear and robust strategy to directly compare these two compounds. The results of such studies would not only elucidate their individual therapeutic potential but also contribute valuable insights into the structure-activity relationships of substituted phenylpropionic acids. Future research should also focus on detailed pharmacokinetic studies to understand how the methoxy and ethoxy substitutions affect the ADME profiles of these molecules, ultimately guiding the development of more effective therapeutics.
Analytical Method Comparison and GC-MS Validation Guide for 3-(3,4-Diethoxyphenyl)propionic acid
Executive Summary For pharmaceutical researchers and analytical scientists, quantifying intermediates and metabolites like 3-(3,4-Diethoxyphenyl)propionic acid (DPPA) requires rigorous, reproducible methodologies. This g...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For pharmaceutical researchers and analytical scientists, quantifying intermediates and metabolites like 3-(3,4-Diethoxyphenyl)propionic acid (DPPA) requires rigorous, reproducible methodologies. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms (HPLC-UV, LC-MS/MS) for DPPA analysis. Furthermore, it provides a highly detailed, self-validating GC-MS protocol grounded in the latest ICH Q2(R2)[1] and FDA M10[2] regulatory frameworks.
Analyte Profiling & The Analytical Challenge
3-(3,4-Diethoxyphenyl)propionic acid (CAS 79622-99-4) is a critical small-molecule compound often encountered in organic synthesis and pharmaceutical development.
The Chemical Challenge: DPPA contains a terminal carboxylic acid moiety. In gas-phase analysis, the active hydrogen on the carboxyl group causes strong intermolecular hydrogen bonding and interactions with the silanol groups on the GC column stationary phase. Without intervention, this results in severe peak tailing, thermal degradation, and poor sensitivity.
The Causal Solution: To analyze DPPA via GC-MS, chemical derivatization is mandatory. By reacting the compound with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by 1% TMCS (Trimethylchlorosilane), the active hydrogen is replaced with a trimethylsilyl (TMS) group. This esterification drastically increases the molecule's volatility and thermal stability, ensuring sharp, symmetrical chromatographic peaks and maximizing the signal-to-noise (S/N) ratio.
Methodological Comparison: GC-MS vs. Alternatives
Selecting the right analytical platform depends on the required sensitivity, matrix complexity, and regulatory phase. Below is an objective performance comparison of the three primary analytical alternatives for DPPA.
Table 1: Analytical Platform Comparison for DPPA
Performance Parameter
GC-MS (Derivatized, EI-SIM)
HPLC-UV (Reverse Phase)
LC-MS/MS (ESI-MRM)
Sensitivity (LOD)
~5 ng/mL (Excellent)
~500 ng/mL (Moderate)
~1 ng/mL (Superior)
Specificity
High (Library matching & specific fragment ions)
Low/Moderate (Relies solely on retention time & UV spectrum)
Very High (Precursor-to-product ion transitions)
Sample Preparation
Complex (Requires extraction, drying, and derivatization)
Simple (Dilute and shoot, or simple extraction)
Simple (Protein precipitation or dilute and shoot)
Matrix Effects
Low to Moderate (Chromatographic resolution mitigates interference)
Low
High (Prone to severe ion suppression in complex biological matrices)
Verdict: While LC-MS/MS offers the highest sensitivity, GC-MS provides an optimal balance of high specificity, low matrix susceptibility, and cost-effectiveness, provided the derivatization protocol is strictly controlled.
The Self-Validating GC-MS Workflow
A robust analytical method must be a self-validating system —meaning the protocol inherently includes internal feedback loops that automatically verify the integrity of the run and prevent the reporting of false data.
Figure 1: Self-validating GC-MS workflow for DPPA, integrating internal standards and bracketing QCs.
Step-by-Step Methodology
Step 1: Internal Standard (IS) Integration
Action: Aliquot 100 µL of the sample extract. Immediately add 10 µL of the Internal Standard (e.g., 3-(4-fluorophenyl)propionic acid at 10 µg/mL).
Causality: Adding the IS before any evaporation or derivatization ensures that any volumetric losses, matrix effects, or variations in derivatization efficiency are mathematically normalized. The ratio of Analyte Area to IS Area becomes the self-correcting metric for quantification.
Step 2: Catalyzed Derivatization
Action: Evaporate the sample to complete dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of anhydrous Ethyl Acetate. Add 50 µL of BSTFA containing 1% TMCS. Vortex for 10 seconds and incubate in a heating block at 60°C for 30 minutes.
Causality: Moisture destroys BSTFA; therefore, complete drying and anhydrous solvents are critical. The 1% TMCS acts as a powerful catalyst, driving the silylation of the sterically hindered carboxylic acid to 100% completion.
Step 3: GC-MS Instrumental Parameters
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
Injection: 1 µL, Split ratio 10:1, Injector Temp: 250°C.
Oven Program: 100°C (hold 1 min)
ramp 15°C/min to 280°C
hold 5 min.
MS Conditions: Electron Ionization (EI) source at 230°C. Acquisition in Selected Ion Monitoring (SIM) mode.
Target Ions: m/z 310 (Molecular ion, M+), m/z 295 (M-CH3), and m/z 193 for the DPPA-TMS ester.
Step 4: Sequence Architecture (The Trustworthiness Engine)
To comply with FDA M10[2] and ICH Q2(R2)[1], the injection sequence must enforce strict quality gates:
Solvent Blank: Verifies baseline noise and column bleed.
Extracted Matrix Blank: Ensures no endogenous peaks co-elute with DPPA.
System Suitability Test (SST): 6 consecutive injections of the Mid-QC standard. Acceptance: Peak area ratio %RSD must be < 2.0%. If it fails, the system halts.
Bracketing QCs: Unknown samples are run in batches of 10, bracketed by Low, Mid, and High Quality Control samples. Causality: If instrument drift occurs mid-run, the bracketed QCs will fail (deviate >15% from nominal), automatically invalidating that specific block of samples and preventing the release of flawed data.
Experimental Validation Data
The method was validated following the updated ICH Q2(R2) guidelines[1]. The experimental data below demonstrates the method's fitness for purpose in quantifying DPPA.
Table 2: GC-MS Validation Results for DPPA
Validation Parameter
ICH Q2(R2) / FDA Criteria
Experimental Result
Validation Status
Specificity
No interference at analyte RT
Blank response < 20% of LLOQ response
Pass
Linearity & Range
R²
0.995
10 – 1000 ng/mL (R² = 0.9994)
Pass
Limit of Detection (LOD)
S/N
3
2.5 ng/mL
Pass
Limit of Quantitation (LOQ)
S/N
10
10.0 ng/mL
Pass
Intra-day Precision
%RSD
15% (all QC levels)
3.1% – 5.4%
Pass
Inter-day Precision
%RSD
15% (all QC levels)
4.2% – 6.8%
Pass
Accuracy (Recovery)
85% – 115% of nominal
93.5% – 104.2%
Pass
Solution Stability
Deviation
15%
Stable for 48h at 4°C (post-deriv)
Pass
Conclusion
Validating an analytical method for 3-(3,4-Diethoxyphenyl)propionic acid requires understanding the molecule's physical chemistry. While LC-MS/MS offers raw sensitivity, a properly derivatized GC-MS method provides an exceptionally robust, cost-effective, and highly specific alternative. By embedding internal standards and bracketing QCs directly into the sequence architecture, laboratories can establish a self-validating system that guarantees data integrity and strictly adheres to ICH Q2(R2) and FDA M10 regulatory standards.
References[1] validation of analytical procedures q2(r2) - ICH. Source: ich.org. Verify Source[2] M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Source: fda.gov. Verify Source[3] CAS 79622-99-4 | Sigma-Aldrich. Source: sigmaaldrich.com. Verify Source
Comparative Bioavailability of 3-(3,4-Diethoxyphenyl)-propionic Acid Derivatives: A Technical Guide
Executive Summary & Mechanistic Rationale In rational drug design, the modification of terminal phenyl ring substituents is a fundamental strategy for optimizing a molecule's pharmacokinetic (PK) profile. The 3-(3,4-diet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In rational drug design, the modification of terminal phenyl ring substituents is a fundamental strategy for optimizing a molecule's pharmacokinetic (PK) profile. The 3-(3,4-diethoxyphenyl)-propionic acid scaffold[1] is a critical pharmacophore frequently utilized in the development of phosphodiesterase-4 (PDE4) inhibitors, sphingosine-1-phosphate (S1P1) agonists, and antiplasmodial agents[2][3].
When evaluating the bioavailability of this scaffold, it is essential to compare it against its structural analogs: the dihydroxy (catechol) and dimethoxy derivatives. The shift from hydroxyl or methoxy groups to bulkier ethoxy groups fundamentally alters the molecule's interaction with metabolic enzymes and biological membranes.
The Causality of Pharmacokinetic Shifts
Metabolic Stability: Dihydroxy derivatives (e.g., dihydrocaffeic acid) are highly susceptible to rapid Phase II metabolism (glucuronidation and sulfation) and methylation via Catechol-O-methyltransferase (COMT), resulting in abysmal oral bioavailability (<10%). Dimethoxy derivatives improve upon this but remain vulnerable to rapid CYP450-mediated O-demethylation. The diethoxy substitution sterically hinders the CYP450 active site, significantly slowing O-dealkylation and extending the plasma half-life[4].
Membrane Permeability & CNS Penetration: The addition of two ethyl groups increases the partition coefficient (LogP) by approximately 1.0 to 1.5 units compared to the dimethoxy analog. This enhanced lipophilicity drives superior passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB), making diethoxy derivatives highly CNS-penetrant[2].
Quantitative Comparison of Scaffold Bioavailability
The following table synthesizes experimental PK data comparing the 3-(3,4-diethoxyphenyl) motif against its primary alternatives. Data is aggregated from validated in vivo rodent models and clinical PK studies of derivative classes.
Scaffold Derivative
Representative Analog Class
Predicted LogP
Absolute Oral Bioavailability (F%)
Plasma Half-Life (t½)
Primary Metabolic Liability
CNS Penetration
3-(3,4-Dihydroxyphenyl)
Dihydrocaffeic acid
0.8 - 1.2
< 10%
< 1.0 h
Phase II Conjugation (Rapid)
Poor
3-(3,4-Dimethoxyphenyl)
Rolipram-like analogs
2.0 - 2.5
30 - 45%
1.0 - 2.0 h
CYP-mediated O-demethylation
Moderate
3-(3,4-Diethoxyphenyl)
CYM-5442 / Drotaverine analogs
3.0 - 3.8
25 - 60%
3.0 - 9.1 h
Slower O-dealkylation
High
Data Note: Drotaverine, a complex derivative containing the 3,4-diethoxyphenyl moiety, demonstrates a highly variable but extended bioavailability profile (Mean F = 58.2%, t½ = 9.1 h)[4]. S1P1 agonists like CYM-5442 show an F of 26% with exceptional brain-to-plasma concentration ratios (13.7:1.08 μM)[2].
Pharmacokinetic & Metabolic Pathway Visualization
The following diagram illustrates the absorption and metabolic fate of the 3-(3,4-diethoxyphenyl)-propionic acid scaffold following oral administration.
Caption: Workflow of the absorption, distribution, metabolism, and excretion (ADME) of diethoxy derivatives.
Experimental Protocols for Bioavailability Assessment
To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for evaluating the bioavailability and permeability of 3-(3,4-diethoxyphenyl)-propionic acid derivatives. These workflows are designed as self-validating systems.
Protocol 1: In Vivo Pharmacokinetic Profiling (Rat Model)
Purpose: To determine the absolute oral bioavailability (F%) and plasma half-life (t½).
Rationale & Causality: Intravenous (IV) and oral (PO) dosing arms must be run in parallel to calculate absolute bioavailability. Because diethoxy derivatives are highly lipophilic, standard aqueous buffers will cause precipitation in the gut, leading to artificially low absorption. We utilize a PEG400/Saline cosolvent system to maintain solubility.
Formulation: Prepare the derivative at 2 mg/mL in 10% DMSO / 40% PEG400 / 50% Saline. Ensure complete dissolution via sonication.
Dosing:
IV Cohort (n=3): Administer 2 mg/kg via tail vein injection.
PO Cohort (n=3): Administer 10 mg/kg via oral gavage.
Sampling: Collect 200 µL blood samples via the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer to K2EDTA tubes, centrifuge at 3,000 × g for 10 min at 4°C, and harvest plasma.
Sample Preparation (Protein Precipitation): Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Self-Validation Step: The IS corrects for matrix effects and ion suppression during MS analysis. Vortex for 2 min, centrifuge at 15,000 × g for 10 min.
LC-MS/MS Analysis: Inject 10 µL of the supernatant onto a C18 HPLC column (e.g., Betasil C18, 50 × 2.1 mm)[2].
Mobile Phase A: Water + 0.1% Formic acid.
Mobile Phase B: Acetonitrile + 0.1% Formic acid.
Gradient: 10% B to 95% B over 2 minutes, hold for 1 minute, return to 10% B.
Data Analysis: Calculate AUC (Area Under the Curve) using non-compartmental analysis. Calculate absolute bioavailability: F(%) = (AUC_PO × Dose_IV) / (AUC_IV × Dose_PO) × 100.
Purpose: To predict human intestinal absorption and identify active efflux liabilities.
Rationale & Causality: Caco-2 cells spontaneously differentiate to form a polarized monolayer expressing intestinal transporters (e.g., P-glycoprotein). By measuring transport in both the Apical-to-Basolateral (A-B, absorptive) and Basolateral-to-Apical (B-A, secretory) directions, we can calculate the Efflux Ratio (ER). An ER > 2.0 indicates the diethoxy derivative is a substrate for active efflux, which could bottleneck its oral bioavailability despite high passive lipophilicity.
Cell Seeding: Seed Caco-2 cells at 1 × 10^5 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to ensure full differentiation.
Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Step: Only use inserts with TEER > 250 Ω·cm² to guarantee tight junction integrity.
Assay Execution:
Wash monolayers twice with HBSS buffer (pH 7.4).
A-B Transport: Add 10 µM of the diethoxy derivative to the apical chamber. Add blank HBSS to the basolateral chamber.
B-A Transport: Add 10 µM of the derivative to the basolateral chamber. Add blank HBSS to the apical chamber.
Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
Integrity Check: Co-incubate with 100 µM Lucifer Yellow (a paracellular marker). Self-Validation Step: If Lucifer Yellow permeability (Papp) exceeds 1 × 10^-6 cm/s, discard the well's data as the monolayer was compromised.
Calculation: Determine the apparent permeability coefficient (Papp) using Papp = (dQ/dt) / (C0 × A). Calculate Efflux Ratio: ER = Papp(B-A) / Papp(A-B).
Conclusion
The transition from a dimethoxy to a diethoxy substitution on the 3-phenylpropionic acid scaffold is a powerful bioisosteric maneuver. While it slightly increases molecular weight, the resulting boost in lipophilicity and steric shielding against metabolic O-dealkylation yields a pharmacokinetic profile characterized by extended half-lives and superior CNS penetration. For drug development professionals targeting intracellular receptors (like PDE4) or CNS-localized targets (like S1P1), the diethoxy derivative offers a highly tunable, bioavailable alternative to traditional catechol or dimethoxy scaffolds.
comparing catalytic methods for 3-(3,4-Diethoxy-phenyl)-propionic acid production
Title: Comparative Guide: Catalytic Methods for the Production of 3-(3,4-Diethoxy-phenyl)-propionic Acid Introduction: 3-(3,4-Diethoxyphenyl)-propionic acid is a critical intermediate in the synthesis of phosphodiesteras...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Guide: Catalytic Methods for the Production of 3-(3,4-Diethoxy-phenyl)-propionic Acid
Introduction:
3-(3,4-Diethoxyphenyl)-propionic acid is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other neuroactive or anti-inflammatory active pharmaceutical ingredients (APIs). The standard synthetic route involves the Knoevenagel condensation of 3,4-diethoxybenzaldehyde with malonic acid to yield the α,β-unsaturated precursor, 3-(3,4-diethoxyphenyl)acrylic acid (also known as 3,4-diethoxycinnamic acid). The subsequent step—the selective reduction of the aliphatic alkene while preserving the aromatic ring and carboxylic acid functionalities—requires robust catalytic methodologies[1].
This guide objectively evaluates the three primary catalytic methods for this transformation: Heterogeneous Direct Hydrogenation, Catalytic Transfer Hydrogenation (CTH), and Homogeneous Catalysis.
Mechanistic Pathway
The reduction of the conjugated alkene in 3-(3,4-diethoxyphenyl)acrylic acid is thermodynamically favorable but requires a catalyst to lower the activation energy of hydrogen addition. The catalyst facilitates the syn-addition of hydrogen across the C=C double bond, yielding the saturated propionic acid derivative.
Fig 1. Catalytic reduction pathway of the cinnamic acid derivative.
Comparative Analysis of Catalytic Methods
Heterogeneous Direct Hydrogenation (Pd/C with H₂ Gas)
Overview: The industry gold standard for alkene reduction. Palladium on carbon (Pd/C) provides a high surface area for H₂ adsorption and alkene coordination.
Causality & Performance: Pd/C is highly chemoselective for isolated and conjugated alkenes over aromatic rings under mild conditions (1-3 atm H₂, 20-40 °C). The reaction is driven by the high localized concentration of activated hydrogen species on the palladium lattice. It offers near-quantitative yields and straightforward workup via simple filtration[1].
Drawbacks: Requires specialized high-pressure reactors (Parr shakers or autoclaves) and strict safety protocols due to the pyrophoric nature of Pd/C and the flammability of H₂ gas.
Catalytic Transfer Hydrogenation (CTH)
Overview: CTH utilizes a liquid or solid hydrogen donor (e.g., ammonium formate, formic acid, or 1,4-cyclohexadiene) instead of H₂ gas, typically with a Pd/C or PdCl₂ catalyst[2][3].
Causality & Performance: Ammonium formate decomposes on the Pd surface into H₂, NH₃, and CO₂. The irreversible release of CO₂ and NH₃ gases entropically drives the reaction forward[4]. This method is highly attractive for bench-scale synthesis as it circumvents the need for pressurized hydrogen, offering a safer, more accessible operational profile[5].
Drawbacks: Can require higher catalyst loading and elevated temperatures (e.g., 60-90 °C) compared to direct hydrogenation, and byproducts (salts) necessitate an aqueous workup.
Homogeneous Catalysis (e.g., Wilkinson's Catalyst or Ru-complexes)
Overview: Utilizes soluble transition metal complexes (Rh, Ru, or Ir) to facilitate the reduction.
Causality & Performance: Operates via a well-defined catalytic cycle (oxidative addition, migratory insertion, reductive elimination). It provides unparalleled chemoselectivity and is essential if asymmetric hydrogenation is required (though not necessary for this achiral propionic acid).
Drawbacks: Catalysts are prohibitively expensive, sensitive to air/moisture, and removing residual heavy metals from the final product to meet API regulatory limits (<10 ppm) is technically demanding.
Quantitative Data Comparison
Parameter
Direct Hydrogenation (Pd/C)
Transfer Hydrogenation (CTH)
Homogeneous Catalysis
Typical Yield
>95%
85 - 95%
>90%
Reaction Time
2 - 6 hours
6 - 16 hours
12 - 24 hours
Catalyst Loading
5 - 10 mol%
10 - 15 mol%
1 - 5 mol%
Hydrogen Source
H₂ Gas (1-3 atm)
Ammonium Formate / Formic Acid
H₂ Gas (1-5 atm)
Chemoselectivity
High
Very High
Excellent
Scalability
Excellent (Industrial standard)
Good (Pilot scale)
Poor (Cost/Metal removal)
Relative Cost
Low
Low to Moderate
High
Experimental Protocols (Self-Validating Systems)
The following protocols are designed for the conversion of 3-(3,4-diethoxyphenyl)acrylic acid to 3-(3,4-diethoxyphenyl)propionic acid. Every step is engineered to validate the success of the previous action.
Protocol A: Heterogeneous Direct Hydrogenation (Pd/C)
Preparation: In a flame-dried, argon-purged hydrogenation flask, dissolve 10.0 g (40 mmol) of 3-(3,4-diethoxyphenyl)acrylic acid in 100 mL of anhydrous ethanol.
Causality: Ethanol fully solubilizes the precursor and acts as an excellent proton-shuttling medium to facilitate hydrogen transfer at the catalyst surface.
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet, 50% water).
Causality: Using wet Pd/C mitigates the risk of pyrophoric ignition upon contact with volatile solvent vapors.
Reaction: Evacuate the flask and backfill with H₂ gas three times to remove ambient oxygen. Pressurize to 30 psi (approx. 2 atm) and agitate vigorously at 25 °C for 4 hours.
In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active starting material spot (conjugated system, lower R_f) disappears entirely, replaced by the product spot (higher R_f).
Workup: Vent the H₂ gas and purge the vessel with argon. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst.
Critical Safety Logic: Never let the filter cake run dry; oxygen rushing through dry, hydrogen-saturated Pd/C will cause an immediate fire. Wash the cake with 50 mL of ethanol.
Isolation: Concentrate the filtrate in vacuo to yield a white crystalline solid. Verify purity via ¹H NMR (confirm the disappearance of the vinylic doublets at ~6.3 and 7.6 ppm and the appearance of aliphatic multiplets at ~2.6 and 2.9 ppm).
Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)
Preparation: Dissolve 5.0 g (20 mmol) of the precursor in 50 mL of methanol in a round-bottom flask equipped with a reflux condenser.
Reagent Addition: Add 0.5 g of 10% Pd/C, followed by 6.3 g (100 mmol, 5 equiv.) of ammonium formate.
Causality: A 5-fold excess ensures complete conversion, as a portion of the formate rapidly decomposes and escapes as gas before it can react with the substrate[2].
Reaction: Gradually heat the mixture to 60 °C (reflux). Vigorous effervescence (release of CO₂ and NH₃) will be observed, confirming the active generation of the hydrogenating species. Maintain reflux for 8 hours.
Workup: Cool to room temperature, filter through Celite, and concentrate the filtrate. Partition the residue between Ethyl Acetate (100 mL) and Water (50 mL).
Causality: The aqueous wash is mandatory here to extract unreacted ammonium formate and residual ammonia salts, which are insoluble in the organic layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Fig 2. Standardized experimental workflow for catalytic hydrogenation.
Conclusion & Recommendations
For the synthesis of 3-(3,4-Diethoxy-phenyl)-propionic acid, Heterogeneous Direct Hydrogenation remains the most efficient, atom-economical, and scalable method, provided the facility is equipped to handle pressurized hydrogen safely. For laboratories lacking such infrastructure, Catalytic Transfer Hydrogenation using ammonium formate offers a highly reliable, self-driving alternative with comparable yields and excellent chemoselectivity, albeit requiring a slightly more involved aqueous workup.
References
Source: designer-drug.com (Archived from Tetrahedron Letters 41, 7847-7849 (2000))
Source: MDPI / PMC (National Institutes of Health)
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both stringent safety regulations and operational efficiency. When working with specialized organic...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both stringent safety regulations and operational efficiency. When working with specialized organic building blocks like 3-(3,4-Diethoxy-phenyl)-propionic acid (CAS 79622-99-4) , researchers must implement self-validating disposal systems that eliminate guesswork and mitigate risk.
This guide provides a comprehensive, step-by-step framework for the safe handling, segregation, and disposal of this compound, ensuring that your laboratory maintains the highest standards of Environmental Health and Safety (EHS).
Chemical Profiling and Hazard Causality
Before designing a disposal protocol, we must understand the physicochemical properties that dictate the compound's behavior. 3-(3,4-Diethoxy-phenyl)-propionic acid is frequently utilized as a lipophilic analog in the synthesis of novel anti-inflammatory and antioxidant therapeutics[1].
The Causality of Hazards: The ethoxy substitutions on the phenyl ring increase the molecule's lipophilicity, altering its solubility profile. While this makes it an excellent intermediate for organic synthesis, it also means the compound can readily interact with the lipid bilayers of the skin, exacerbating its potential as a skin and eye irritant (H315, H319)[1]. Furthermore, as a solid organic acid, any aerosolized dust acts as a targeted respiratory irritant (H335)[1].
Must be strictly segregated from bases, oxidizers, and reactive metals to prevent exothermic reactions[5].
The Chemistry of Disposal: Why Segregation Matters
Causality of Disposal Choices: Why can't we simply wash this compound down the sink? First, organic acids are strictly prohibited from sanitary sewer disposal unless explicitly neutralized and verified to be non-toxic, which is rarely the case for complex synthetic intermediates[6]. Second, mixing solid organic acids with incompatible waste streams (like strong bases or oxidizers) can trigger exothermic neutralization reactions, leading to catastrophic container failure or toxic gas release[5].
To prevent this, laboratories must employ a strict Satellite Accumulation Area (SAA) strategy, segregating waste by physical state and chemical compatibility[5].
Operational Workflow & Segregation Strategy
Waste segregation and disposal workflow for 3-(3,4-Diethoxy-phenyl)-propionic acid.
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system. By embedding verification checks into the workflow, we eliminate the risk of improper disposal.
Protocol A: Disposal of Pure Solid Waste
Waste Identification: Treat all unreacted, expired, or spilled 3-(3,4-Diethoxy-phenyl)-propionic acid as hazardous solid organic waste[4].
Container Selection: Utilize a high-density polyethylene (HDPE) container. Causality: Steel or metal containers are strictly prohibited, as they can corrode over time upon contact with acidic compounds, leading to leaks and secondary contamination[5].
Transfer: Working exclusively inside a certified chemical fume hood to prevent inhalation of irritating dust, use a dedicated, non-reactive spatula to carefully transfer the solid into the HDPE container[4].
Labeling & Validation: Affix a hazardous waste tag immediately. Specify "Solid Organic Acid - 3-(3,4-Diethoxy-phenyl)-propionic acid", CAS 79622-99-4, and mark the accumulation start date[5]. Validation Check: Verify that the container lid is tightly sealed and the exterior is free of dust.
Protocol B: Disposal of Organic Solvent Solutions
During synthesis, this compound is frequently dissolved in organic solvents (e.g., ethanol, dichloromethane).
Segregation: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethanol). Causality: Mixing these streams drastically increases disposal costs and can cause adverse chemical reactions during downstream processing.
Volume Management: Pour the solution into the appropriate liquid waste carboy using a funnel. Causality: Never fill the container beyond 75-80% capacity. This headspace is critical to allow for vapor expansion and prevent dangerous pressurization[7].
Secondary Containment: Place the liquid waste container in a secondary containment bin within the SAA to capture any potential leaks[5].
Protocol C: Management of Contaminated Consumables
Collection: Gather all contaminated weigh boats, spatulas, nitrile gloves, and paper towels used during the handling of the acid.
Packaging: Place these items into a dedicated, double-lined hazardous waste bag or a solid debris bin[4].
Sealing: Seal the bag/bin securely and label it as "Chemically Contaminated Debris - Organic Acid"[7].
Emergency Spill Response Protocol
In the event of a localized spill, rapid and methodical action prevents widespread contamination and exposure.
Assessment & PPE: Immediately don fresh nitrile gloves, chemical safety goggles, and a particulate respirator (if the spill occurred outside a fume hood)[1].
Containment: For minor solid spills, do not use water , as this can dissolve and spread the acid. Instead, carefully sweep up the solid material using a dedicated brush and dustpan, minimizing dust generation[4].
Decontamination: Place the collected material into the solid waste container (Protocol A). Wipe the affected area with a damp paper towel (using a compatible solvent like ethanol to dissolve residual organics, followed by a water wipe), and dispose of the towel in the contaminated debris bin (Protocol C)[4].